3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide is an organic compound with a complex structure that includes a butanamide backbone, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The butanamide backbone is then introduced through amidation reactions, often using butyric acid derivatives and appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the butanamide backbone play crucial roles in its binding to target proteins or enzymes. This interaction can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-butyryl-4-amino-3-methylbenzoate: This compound shares a similar butanamide backbone and is used in similar applications.
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: This compound has a similar structure but includes an oxadiazole ring instead of an oxazole ring.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)8-14(18)16-15-9-13(17-19-15)12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
InChI Key |
FJFHEPVUCUVPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.